2-Oxopropyl benzoate
CAS No.: 6656-60-6
Cat. No.: VC3831037
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6656-60-6 |
---|---|
Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 2-oxopropyl benzoate |
Standard InChI | InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Standard InChI Key | JJANSRGIKCRCFG-UHFFFAOYSA-N |
SMILES | CC(=O)COC(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(=O)COC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Oxopropyl benzoate, systematically named 1-(benzoyloxy)-2-propanone, features a benzoyloxy group (-OCOC₆H₅) attached to the second carbon of a propanone backbone. The IUPAC name emphasizes the ketone functional group at the second carbon and the ester linkage at the first position . Synonyms include hydroxyacetone benzoate and 2-oxopropylbenzoate, reflecting alternative naming conventions .
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀O₃ | |
Average Mass | 178.187 g/mol | |
Monoisotopic Mass | 178.062994 g/mol | |
CAS Registry Number | 6656-60-6 | |
SMILES Notation | O=C(C1=CC=CC=C1)OC(C)CO |
Functional Groups and Reactivity
The compound’s reactivity stems from two key functional groups:
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Ester Group: The benzoyloxy moiety undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid and hydroxyacetone .
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Ketone Group: The 2-oxopropyl segment participates in nucleophilic additions, enabling the synthesis of selenium-containing derivatives .
Synthesis and Chemical Transformations
Synthetic Routes
2-Oxopropyl benzoate is typically synthesized via esterification reactions. One documented method involves the condensation of hydroxyacetone with benzoyl chloride in the presence of a base catalyst . Recent advancements highlight its use as a precursor in multicomponent reactions to generate β-carbonyl selenides. For example, reacting 2-oxopropyl benzoate with (N-isocyanimino)triphenylphosphorane, primary amines, and propiolic acids yields selenide derivatives with enhanced bioactivity .
Key Reaction Parameters:
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .
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Temperature: Room temperature to 60°C, depending on reagent stability .
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Purification: Flash chromatography using ethyl acetate/methanol gradients (95:5 to 85:15) ensures high purity .
Hydrolysis and Derivative Formation
The ester group’s lability facilitates hydrolysis to 2-oxopropyl alcohol and benzoic acid. Under alkaline conditions (2 M NaOH, 80°C), hydrolysis proceeds quantitatively within 4 hours . Enzymatic hydrolysis using lipases (e.g., Candida antarctica) offers a milder alternative, preserving the ketone moiety for subsequent functionalization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons from the benzoate group resonate at δ 7.8–8.1 ppm, while the oxopropyl methylene protons appear as a triplet near δ 4.2–4.5 ppm . The ketone-adjacent methyl group shows a singlet at δ 2.2 ppm .
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¹³C NMR: The carbonyl carbons of the ester and ketone groups resonate at δ 170–175 ppm and δ 205–210 ppm, respectively .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.0630 (calculated for C₁₀H₁₀O₃) . Fragmentation patterns reveal cleavage of the ester bond, generating benzoyl (m/z 105) and oxopropyl (m/z 73) ions .
Derivatives of 2-oxopropyl benzoate, particularly β-carbonyl selenides, exhibit significant radical scavenging activity. In a 2024 study, O-((1R,2S,5R)-(-)-2-isopropyl-5-methylcyclohexyl)-2-((2-oxopropyl)selanyl)benzoate demonstrated 80% inhibition of DPPH radicals at 50 μM, outperforming reference antioxidants like ascorbic acid . The selenide group’s redox activity and the ester’s electron-withdrawing effects synergize to enhance stability in biological systems .
Anticancer Activity
Structural modifications to the benzoate moiety influence cytotoxicity:
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MCF-7 Breast Cancer Cells: O-(Methyl)-2-((2-oxopropyl)selanyl)benzoate showed an IC₅₀ of 12.5 μM, attributed to apoptosis induction via caspase-3 activation .
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HL-60 Leukemia Cells: The O-(2-pentyl) derivative exhibited an IC₅₀ of 8.7 μM, with mechanistic studies implicating mitochondrial membrane disruption .
Table 2: Cytotoxicity of Selected Derivatives
Derivative Substituent | Cancer Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
O-Methyl | MCF-7 | 12.5 | Caspase-3 activation |
O-2-Pentyl | HL-60 | 8.7 | Mitochondrial disruption |
O-Cyclohexyl | HeLa | 18.2 | ROS generation |
Structure-Activity Relationships
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Electron-Withdrawing Groups: Nitro or cyano substituents on the benzene ring enhance antioxidant efficacy by stabilizing radical intermediates .
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Alkyl Chain Length: Longer alkyl chains (e.g., pentyl) improve lipid solubility, enhancing membrane permeation in cancer cells .
Applications and Future Directions
Medicinal Chemistry
2-Oxopropyl benzoate derivatives are promising candidates for:
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Antioxidant Therapeutics: Mitigating oxidative stress in neurodegenerative diseases .
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Chemotherapeutic Agents: Targeted delivery via ester prodrugs activated by tumor-specific enzymes .
Industrial Synthesis
Scalable production methods, such as continuous-flow reactors, could optimize yield and reduce costs. Future research should explore:
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